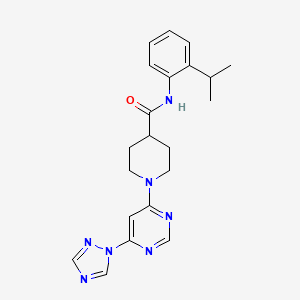
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-isopropylphenyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antibacterial and anticancer properties. The following sections detail these activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives related to triazole and pyrimidine structures. While specific data for the compound remains limited, related compounds have shown significant activity against common bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 3.125 | Staphylococcus aureus |
| Triazole Derivative B | 12.5 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate that triazole derivatives can effectively inhibit bacterial growth, suggesting potential for the compound in treating bacterial infections .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 27.3 | Triazole Derivative C |
| HCT-116 (Colon) | 6.2 | Triazole Derivative D |
These findings suggest that the incorporation of triazole and pyrimidine moieties may enhance the anticancer properties of the compound .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several possible pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Certain derivatives have induced cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazole derivatives can increase oxidative stress within cells, contributing to their cytotoxic effects.
Case Studies
A notable study explored the synthesis and evaluation of various triazole derivatives, highlighting their potential as effective antimicrobial agents. The results indicated that modifications to the triazole ring significantly impacted antibacterial potency, with some derivatives outperforming standard antibiotics .
Another investigation focused on anticancer activity, where a series of triazole-based compounds were tested against different cancer cell lines. The results demonstrated promising IC50 values, particularly in breast and colon cancer models .
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-15(2)17-5-3-4-6-18(17)26-21(29)16-7-9-27(10-8-16)19-11-20(24-13-23-19)28-14-22-12-25-28/h3-6,11-16H,7-10H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXUUPEMGURQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














